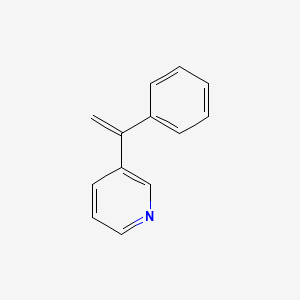

3-(1-Phenylethenyl)pyridine

Description

Contextualization within Pyridine (B92270) Heterocycles Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with a rich history of investigation and a vast array of applications. The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a common scaffold in numerous natural products and synthetic compounds. chemijournal.comresearchgate.netnih.gov The introduction of a nitrogen atom into the benzene (B151609) ring structure imparts distinct properties, including basicity and the ability to participate in various chemical reactions. mdpi.com

Significance of the Phenylethenyl Moiety in Organic Synthesis and Materials Science

The phenylethenyl group, also referred to as a styryl or vinylphenyl group, is a valuable functional group in both organic synthesis and materials science. Its presence introduces a conjugated π-system that can significantly influence the electronic and photophysical properties of a molecule.

In organic synthesis, the double bond of the phenylethenyl moiety provides a handle for a variety of chemical transformations. It can participate in addition reactions, cycloadditions, and cross-coupling reactions, making it a versatile building block for the construction of more complex molecular architectures. ontosight.ai For instance, the Wittig reaction and the Heck reaction are common methods for the synthesis of compounds containing this moiety. ontosight.ai

In the realm of materials science, the incorporation of phenylethenyl groups is a strategy for designing organic materials with specific optical and electronic properties. The extended π-conjugation can lead to materials with high refractive indices and semiconducting properties. ktu.edursc.org These characteristics are highly desirable for applications in electronic and optoelectronic devices, such as perovskite solar cells. ktu.edu The phenylethenyl moiety's ability to enhance π-conjugation makes it a key component in the development of novel organic semiconductors and other functional materials. ktu.edursc.org

Scope and Research Objectives for 3-(1-Phenylethenyl)pyridine Studies

The primary research objectives for studies involving this compound are multifaceted, spanning fundamental chemical synthesis to the exploration of its potential applications. Key areas of investigation include:

Synthesis and Characterization: A fundamental objective is the development of efficient and selective synthetic routes to this compound. ontosight.ai This includes optimizing existing methods like the Wittig and Heck reactions and exploring novel synthetic strategies. ontosight.ai Comprehensive characterization of the compound using various spectroscopic techniques (NMR, IR, Mass Spectrometry) is crucial to confirm its structure and purity. nih.gov

Reaction Chemistry: Researchers are interested in exploring the reactivity of this compound. This involves investigating how the pyridine ring and the phenylethenyl group influence each other's reactivity and how the molecule participates in various chemical transformations.

Materials Science Applications: A significant research driver is the potential of this compound as a building block for functional organic materials. Studies may focus on incorporating this molecule into polymers or other supramolecular structures to investigate their optical, electronic, and thermal properties. rsc.org

Biological and Medicinal Chemistry Exploration: Given the broad biological activities of pyridine derivatives, another research objective is to investigate the potential pharmacological properties of this compound and its analogues. ontosight.airsc.org This could involve screening for activities such as anticancer or antimicrobial effects. rsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11N | ontosight.ainih.gov |

| Molecular Weight | 181.23 g/mol | nih.govechemi.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 74309-58-3 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| XLogP3-AA | 3.5 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

74309-58-3 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(1-phenylethenyl)pyridine |

InChI |

InChI=1S/C13H11N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-10H,1H2 |

InChI Key |

AAEOSEDYHVWUIF-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Derivatives and Analogues of 3 1 Phenylethenyl Pyridine

Design and Synthesis of Structurally Modified Analogues

The structural framework of 3-(1-phenylethenyl)pyridine serves as a versatile template for the development of advanced derivatives and analogues. Organic chemists employ a variety of synthetic strategies to modify the core structure, aiming to create novel compounds with tailored properties. These modifications include altering the substitution pattern on the pyridine (B92270) ring, introducing different functional groups, and constructing fused heterocyclic systems. The design and synthesis of these structurally diverse analogues are crucial for exploring their potential applications in various scientific fields.

Phenylethynylpyridines, isomers of phenylethenylpyridines, are a significant class of derivatives characterized by a carbon-carbon triple bond linking the phenyl and pyridine rings. The synthesis of these compounds often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method provides an efficient route to connect terminal alkynes (like phenylacetylene) with halopyridines.

For instance, 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-studied metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist, and its analogues are key synthetic targets. acs.org The synthesis of such compounds can be achieved through various methods, including the coupling of a pyridine derivative with a suitable alkyne. A novel method has been demonstrated for the synthesis of 6-substituted 2-phenacylpyridines starting from 2-(phenylethynyl)pyridine. consensus.app Furthermore, various phenylethynyl derivatives of pyridine have been synthesized and radiolabeled for use as PET ligands to study mGluR5 receptors in vivo. nih.gov

Table 1: Examples of Synthesized Phenylethynylpyridine Derivatives

| Compound Name | Precursors | Synthetic Method | Reference |

|---|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | Halogenated picoline, Phenylacetylene | Sonogashira coupling | acs.org |

| 2-(2-(3-Methoxyphenyl)ethynyl)pyridine (M-MPEP) | 2-Halopyridine, 3-Methoxyphenylacetylene | Sonogashira coupling | nih.gov |

| 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine (M-PEPy) | 2-Halopyridine, 3-Ethynyl-5-methoxypyridine | Sonogashira coupling | nih.gov |

Pyridine-based chalcones are valuable intermediates in organic synthesis, characterized by an α,β-unsaturated carbonyl system linking a pyridine ring to another aromatic ring. bamu.ac.in These compounds are typically synthesized through the Claisen-Schmidt condensation reaction. bamu.ac.innih.gov This base-catalyzed reaction involves the condensation of a pyridine carbaldehyde (e.g., pyridine-2-carbaldehyde) with a substituted acetophenone (B1666503). bamu.ac.in

The resulting chalcones serve as precursors for the synthesis of a wide array of heterocyclic compounds due to the reactive enone functionality. bamu.ac.inresearchgate.net The synthesis of a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives has been reported via an aldol (B89426) condensation procedure, demonstrating the versatility of this synthetic approach. nih.gov These pyridine-containing chalcones are recognized for their utility as key synthons in the preparation of various pharmacologically relevant heterocyclic structures. researchgate.netacs.org

Table 2: Synthesis of Pyridine-Based Chalcones via Claisen-Schmidt Condensation

| Pyridine Aldehyde | Acetophenone Derivative | Product | Reference |

|---|---|---|---|

| Pyridine-2-carbaldehyde | 2,6-Dihydroxy acetophenone | (E)-1-(2,6-dihydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | bamu.ac.in |

| Pyridine-2-carbaldehyde | 2-Chloroacetophenone | (E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | nih.gov |

Thieno[2,3-b]pyridines are fused heterocyclic systems where a thiophene (B33073) ring is annulated to a pyridine ring. The incorporation of a phenylethenyl moiety into this scaffold results in compounds with interesting photophysical properties. bohrium.comresearchgate.net The synthesis of these complex structures often begins with the preparation of a substituted pyridine-2(1H)-thione derivative. bohrium.comresearchgate.net

A common synthetic route involves the initial synthesis of 5-acetyl-3-cyano-6-methyl-4-(2-phenylethenyl)pyridine-2(1H)-thione. bohrium.comresearchgate.net This key intermediate can be prepared through a one-pot reaction of E-cinnamaldehyde, 2-cyanothioacetamide, and acetylacetone. bohrium.comresearchgate.net Subsequent reaction of this thione with N-chloroacetyl derivatives of aromatic amines leads to the formation of 5-acetyl-3-amino-2-(N-arylcarbamoyl)-6-methyl-4-(2-phenylethenyl)thieno[2,3-b]pyridines. bohrium.comresearchgate.net Another approach involves the visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines to access related 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.comsemanticscholar.org

Pyrazolo[4,3-c]pyridines are another class of fused heterocyclic compounds, containing a pyrazole (B372694) ring fused to a pyridine ring. eurekaselect.com These scaffolds are of interest due to their structural similarity to purines. rsc.org Various synthetic methods have been developed to construct this ring system.

One reported method involves the condensation of a dienamine intermediate with amines that contain sulfonamide fragments, which proceeds via reflux in methanol (B129727) to yield the target pyrazolo[4,3-c]pyridines. mdpi.com An alternative strategy focuses on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can then be selectively functionalized at various positions (N-1, N-2, C-3, C-5, and C-7) through a series of reactions including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. rsc.orgrsc.org These vectorial functionalization approaches demonstrate the utility of these scaffolds for creating diverse molecular architectures. rsc.org

In the search for novel molecular structures, researchers often replace core heterocyclic rings with bioisosteres. Phenylethynyl eurekaselect.comnih.govresearchgate.nettriazines have been designed and synthesized as analogues of phenylethynylpyridines. acs.orgnih.gov In these compounds, the pyridine ring is replaced by a 1,2,4-triazine (B1199460) ring. This modification is intended to investigate the impact of the ring nitrogen arrangement on the molecule's properties.

Synthetic procedures have been developed for various isomers, including 3-methyl-5-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine, 6-methyl-3-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine, and 5-methyl-3-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine. acs.orgnih.gov The synthesis of the 5-methyl-3-(substituted phenylethynyl) eurekaselect.comnih.govresearchgate.nettriazine series involves the Sonogashira coupling of 3-chloro-5-methyl eurekaselect.comnih.govresearchgate.nettriazine with various substituted phenylacetylenes. The most potent of the initial three isomers was found to be 5-methyl-3-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine. acs.org

Table 3: Synthesized Phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine Analogues

| Compound Name | Isomer Type | Synthetic Precursors | Reference |

|---|---|---|---|

| 3-Methyl-5-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine | 3-Methyl-5-substituted | 5-Chloro-3-methyl eurekaselect.comnih.govresearchgate.nettriazine, Phenylacetylene | acs.orgnih.gov |

| 6-Methyl-3-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine | 6-Methyl-3-substituted | 3-Chloro-6-methyl eurekaselect.comnih.govresearchgate.nettriazine, Phenylacetylene | acs.orgnih.gov |

| 5-Methyl-3-phenylethynyl eurekaselect.comnih.govresearchgate.nettriazine | 5-Methyl-3-substituted | 3-Chloro-5-methyl eurekaselect.comnih.govresearchgate.nettriazine, Phenylacetylene | acs.orgnih.gov |

The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the de novo construction of pyridine rings. nih.govresearchgate.net This reaction, typically catalyzed by transition metals like cobalt or rhodium, involves the assembly of a pyridine ring from two alkyne molecules and a nitrile. rsc.orgresearchgate.net This approach allows for the efficient synthesis of multi-substituted and complex pyridine scaffolds that might be difficult to access through traditional functionalization of a pre-existing pyridine ring. rsc.org

The versatility of this method enables control over the substitution pattern on the resulting pyridine ring. nih.govresearchgate.net Recent developments have focused on using earth-abundant and economical catalysts, such as cobalt, for these transformations. rsc.org The [2+2+2] cycloaddition has been successfully applied to both intramolecular reactions of diynes with nitriles and intermolecular reactions of alkynes with nitriles, providing access to a wide range of chiral and achiral pyridine derivatives. nih.govrsc.org

Exploration of Substituent Effects on Reactivity and Structural Properties

The chemical behavior of this compound is dictated by the electronic communication between the pyridine ring, the vinyl bridge, and the phenyl group. Introducing substituents at various positions on either the phenyl or pyridine rings can significantly modulate the molecule's reactivity and structural characteristics. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects:

The reactivity of the vinyl group and the basicity of the pyridine nitrogen are particularly sensitive to the electronic nature of substituents.

Substituents on the Phenyl Ring: Placing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), on the phenyl ring increases the electron density throughout the conjugated π-system. This enhanced electron density is expected to increase the nucleophilicity of the ethenyl double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), would decrease the electron density of the double bond, rendering it less reactive toward electrophiles but potentially more reactive in reactions like Michael additions. The basicity of the pyridine nitrogen is also affected, albeit to a lesser extent, through this conjugated system.

Substituents on the Pyridine Ring: The pyridine ring itself is π-deficient, a characteristic that is amplified by EWGs attached to it. An EWG, such as a chlorine atom, on the pyridine ring would further decrease the ring's electron density and lower the basicity of the nitrogen atom. nih.gov Such modifications have been observed to lower the reactivity of vinylpyridines in certain photochemical reactions. nih.gov Conversely, adding EDGs to the pyridine ring would increase its electron density, enhancing the nitrogen's basicity.

The influence of these substituents can be quantitatively estimated using Hammett parameters (σ), which provide a measure of the electronic effect of a substituent in a meta or para position.

Interactive Table: Predicted Substituent Effects on the Properties of this compound Derivatives

| Substituent Group | Position | Hammett Parameter (σp) | Expected Effect on Vinyl Group Nucleophilicity | Expected Effect on Pyridine Nitrogen Basicity |

| -OCH₃ (Methoxy) | Phenyl | -0.27 | Increase | Slight Increase |

| -CH₃ (Methyl) | Phenyl | -0.17 | Increase | Slight Increase |

| -H (None) | Phenyl | 0.00 | Baseline | Baseline |

| -Cl (Chloro) | Phenyl | +0.23 | Decrease | Slight Decrease |

| -CN (Cyano) | Phenyl | +0.66 | Significant Decrease | Decrease |

| -NO₂ (Nitro) | Phenyl | +0.78 | Significant Decrease | Decrease |

| -Cl (Chloro) | Pyridine | N/A | Decrease | Significant Decrease |

Note: This table is based on established principles of physical organic chemistry. Specific experimental data for this compound derivatives is not widely available.

Structural Properties:

Novel Synthetic Strategies for Complex Pyridine Scaffolds

The this compound framework contains multiple reactive sites that can be exploited to construct more complex, polycyclic, and substituted pyridine scaffolds. Key reactive handles include the ethenyl double bond, the aromatic rings, and the pyridine nitrogen atom.

Reactions Involving the Ethenyl Group:

The carbon-carbon double bond is a versatile functional group for building molecular complexity.

Cycloaddition Reactions: Vinylpyridines are known to participate in various cycloaddition reactions. For instance, photochemical [2+2] cycloadditions can be employed to form cyclobutane (B1203170) rings, a valuable motif in medicinal chemistry. nih.gov The dienophilic nature of the vinyl group could also be utilized in Diels-Alder [4+2] cycloadditions with suitable dienes to construct new six-membered rings fused to the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling: While the vinyl group itself can be formed via cross-coupling reactions like the Suzuki-Miyaura coupling, it can also be further functionalized. mdpi.comlibretexts.org For example, hydrofunctionalization reactions could introduce new groups across the double bond, serving as a gateway to diverse derivatives.

Functionalization of the Pyridine Ring:

Modern synthetic methods offer powerful tools for modifying the pyridine core.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring is a highly atom-economical strategy. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, can enable the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access, without the need for pre-installed leaving groups.

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction represents an innovative strategy for the synthesis of chiral 3-substituted piperidines (the saturated analogues of pyridines) from pyridine precursors. nih.gov A similar carbometalation approach could potentially be adapted to derivatives of this compound to generate complex, enantioenriched piperidine (B6355638) structures. nih.gov

Cascade Reactions:

A highly efficient approach to complex molecules involves cascade reactions, where multiple bond-forming events occur in a single pot. A plausible strategy using a derivative of this compound could involve an initial reaction at the vinyl group that triggers a subsequent cyclization onto the pyridine or phenyl ring. For example, an intramolecular Heck reaction starting from a suitably functionalized this compound derivative could lead to the rapid assembly of polycyclic nitrogen-containing heterocycles. Such one-pot procedures are highly desirable in modern synthetic chemistry for their efficiency and reduction of waste. rsc.org

Computational and Theoretical Investigations of 3 1 Phenylethenyl Pyridine and Its Derivatives

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. A smaller gap generally implies higher reactivity and easier excitation.

For styrylpyridine compounds, theoretical calculations, often using DFT with functionals like B3LYP, are performed to determine these energy levels. These calculations would reveal how the electronic density is distributed across the pyridine (B92270) and phenylethenyl moieties in both the ground and excited states.

Interactive Data Table: Frontier Molecular Orbital Energies (Note: The following table is a template. Specific values for 3-(1-Phenylethenyl)pyridine require dedicated computational studies.)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation and interaction with Lewis acids. The phenyl and ethenyl groups would exhibit a more complex potential surface.

Interactive Data Table: Molecular Electrostatic Potential Parameters (Note: The following table is a template. Specific values for this compound require dedicated computational studies.)

| Parameter | Value (kcal/mol) |

| Maximum Positive Potential (V_max) | Data not available |

| Minimum Negative Potential (V_min) | Data not available |

Photophysical Property Predictions

The interaction of molecules with light, leading to absorption and emission, is the domain of photophysics. Computational simulations are invaluable for predicting and interpreting these properties.

Absorption and Emission Spectra Simulations

Time-dependent Density Functional Theory (TD-DFT) is a standard method for simulating the electronic absorption and emission spectra of organic molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption spectrum (UV-Vis) can be predicted. Similarly, by optimizing the geometry of the first excited state and calculating the transition energy back to the ground state, the fluorescence spectrum can be simulated.

Studies on related styrylpyridines have shown that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λ_max). researcher.liferesearchgate.net These calculations help in understanding how structural modifications and solvent effects influence the photophysical properties. researchgate.net

Interactive Data Table: Simulated Photophysical Data (Note: The following table is a template. Specific values for this compound require dedicated computational studies.)

| Parameter | Wavelength (nm) | Oscillator Strength (f) |

| Simulated Absorption (λ_abs) | Data not available | Data not available |

| Simulated Emission (λ_em) | Data not available | Data not available |

Radiative Rate Constant Calculations

The radiative rate constant (k_r) is a measure of how quickly a molecule in an excited state emits a photon to return to the ground state. It is directly related to the fluorescence quantum yield and the fluorescence lifetime. This constant can be calculated from the results of TD-DFT computations, specifically from the transition dipole moment between the excited and ground states. A higher radiative rate constant generally corresponds to a more efficient emissive process.

Interactive Data Table: Calculated Radiative Properties (Note: The following table is a template. Specific values for this compound require dedicated computational studies.)

| Parameter | Value (s⁻¹) |

| Radiative Rate Constant (k_r) | Data not available |

Analysis of Spin-Orbit Coupling and Triplet State Emission

In addition to singlet excited states, which are responsible for fluorescence, molecules can also possess triplet excited states. The transition from a singlet to a triplet state is known as intersystem crossing (ISC), and the emission from a triplet state is termed phosphorescence. The efficiency of ISC is governed by spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion.

Computational methods can be used to calculate the spin-orbit coupling matrix elements between singlet and triplet states. A larger SOC value indicates a higher probability of intersystem crossing. The properties of the triplet state, such as its energy and lifetime, can also be computationally modeled. For many organic molecules, the triplet state is long-lived and plays a crucial role in photochemical reactions and energy transfer processes.

Interactive Data Table: Triplet State and Spin-Orbit Coupling Parameters (Note: The following table is a template. Specific values for this compound require dedicated computational studies.)

| Parameter | Value |

| Triplet State Energy (T₁) | Data not available |

| Spin-Orbit Coupling (Singlet-Triplet) | Data not available |

| Phosphorescence Wavelength (λ_phos) | Data not available |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as an indispensable tool for elucidating complex reaction mechanisms, offering a window into the energetic landscapes of chemical transformations. rsc.org Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map out the entire reaction pathway, identify transient intermediates, and characterize the high-energy transition states that connect them. researchgate.net This level of detail is often inaccessible through experimental means alone.

The synthesis of this compound can be envisioned through several synthetic routes, with palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings being prominent examples. Computational transition state analysis for such reactions involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier for a given elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

For a hypothetical Suzuki coupling reaction between 3-bromopyridine (B30812) and a phenylvinylboronic acid derivative, computational analysis would focus on identifying the transition state structures for each step. The geometric parameters of these transition states, such as bond lengths being formed and broken, provide crucial information about the nature of the transformation. The calculated activation energies (ΔG‡) are critical for predicting the feasibility and rate of the reaction under specific conditions.

Table 1: Illustrative Transition State Analysis for a Hypothetical Suzuki Coupling Step

| Reaction Step | Key Interacting Atoms | Transition State Bond Length (Å) (Illustrative) | Calculated Activation Energy (kcal/mol) (Illustrative) |

| Oxidative Addition | Pd-C, C-Br | Pd-C: 2.35, C-Br: 2.50 | 15.2 |

| Transmetalation | Pd-C, C-B | Pd-C: 2.15, C-B: 1.80 | 12.5 |

| Reductive Elimination | C-C | C-C: 2.10 | 18.7 |

Note: The data in this table is illustrative and represents typical values for palladium-catalyzed cross-coupling reactions.

Beyond identifying transition states, computational chemistry allows for the mapping of the entire reaction energy profile. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamic and kinetic drivers can be achieved. This is particularly valuable for predicting selectivity in reactions where multiple products can be formed.

For instance, in the functionalization of the pyridine ring, computational models can predict the regioselectivity of a reaction. nih.gov By comparing the activation barriers for reactions at different positions on the pyridine ring, one can determine the most likely site of substitution. The calculated reaction pathway energetics can reveal whether a reaction is under kinetic or thermodynamic control, providing insights that are crucial for optimizing reaction conditions to favor the desired product. These computational predictions can guide synthetic chemists in designing more efficient and selective syntheses. nih.gov

Intermolecular Interactions and Self-Assembly Prediction

The arrangement of molecules in the solid state and their tendency to form larger, ordered structures are governed by a complex interplay of non-covalent interactions. Computational methods are increasingly used to predict these interactions and the resulting supramolecular assemblies. rsc.orgnih.govmdpi.com

The pyridine nitrogen atom in this compound is a potent coordination site for metal ions. Computational studies can model the coordination of this ligand with various metals, such as silver(I), to predict the geometry, stability, and electronic properties of the resulting complexes. mdpi.comresearchgate.net

Table 2: Predicted Properties of a [Ag(this compound)2]+ Complex (Illustrative Data)

| Property | Predicted Value (Illustrative) |

| Ag-N Bond Length | 2.25 Å |

| N-Ag-N Bond Angle | 175° |

| Binding Energy | -35 kcal/mol |

| Charge Transfer (Ligand to Metal) | 0.25 e |

Note: The data in this table is illustrative and based on typical values for silver(I)-pyridine complexes.

The planar aromatic rings of this compound suggest a propensity for π-π stacking interactions, which are a key driving force in the formation of supramolecular structures. researchgate.net Computational models can predict the most stable stacking arrangements (e.g., parallel-displaced, T-shaped) and quantify the strength of these interactions. researchgate.net

Molecular dynamics simulations can be used to explore the self-assembly behavior of this compound in different environments. mdpi.com These simulations can predict whether the molecules are likely to form ordered structures such as one-dimensional stacks or more complex three-dimensional networks. The interplay of π-π stacking, hydrogen bonding (if suitable functional groups are introduced), and van der Waals forces determines the final supramolecular architecture. These predictive capabilities are invaluable in the rational design of new organic materials with tailored properties. nih.gov

Applications in Materials Science and Chemical Technologies Non Biological

Polymeric Materials Development

The dual functionality of 3-(1-Phenylethenyl)pyridine makes it a monomer of interest in the development of novel polymeric materials with tailored properties. Its contributions range from controlling polymer architecture to enhancing the thermal and mechanical performance of engineering plastics.

Design of Well-Defined Poly(ethynylstyrenes) and Copolymers

This compound, also referred to in literature as 3-(1-phenylvinyl)pyridine (m-PyPE), has been investigated as a comonomer in living anionic polymerization to create well-defined copolymers. Research has shown that due to significant steric hindrance from its bulky phenyl and pyridyl groups, this compound does not undergo anionic homopolymerization. rsc.org However, it can be effectively copolymerized with other monomers, such as 2-vinylpyridine (B74390) (2-VP), to yield copolymers with controlled composition and properties. rsc.org

The anionic copolymerization of 2-VP with m-PyPE allows for the synthesis of copolymers with an m-PyPE incorporation of up to 25%, achieving full monomer conversion. rsc.org The inclusion of the bulky, rigid m-PyPE units into the polymer chain has a direct impact on the material's thermal properties. Specifically, the glass transition temperature (Tg) of the resulting copolymers increases with a higher m-PyPE content, indicating a reduction in chain mobility and an enhancement of the material's thermal stability. rsc.org This approach demonstrates the utility of this compound in fine-tuning the characteristics of vinylpyridine-based polymers. rsc.org

Table 1: Properties of 2-Vinylpyridine and this compound Copolymers

| Copolymer Composition (2-VP : m-PyPE) | m-PyPE Content (%) | Glass Transition Temperature (Tg) |

|---|---|---|

| 100 : 0 | 0% | 104 °C |

| 95 : 5 | 5% | 109 °C |

| 90 : 10 | 10% | 115 °C |

| 85 : 15 | 15% | 121 °C |

| 75 : 25 | 25% | 131 °C |

Data sourced from studies on the anionic copolymerization of 2-vinylpyridine (2-VP) and 3-(1-phenylvinyl)pyridine (m-PyPE). rsc.org

High-Performance Polyimide Development through Advanced Polymerization Routes

In the field of high-performance polymers, the phenylethynyl group is a key functional moiety for creating advanced thermosetting polyimides. These materials are sought after in the aerospace and electronics industries for their exceptional thermal stability, mechanical strength, and processability. Polyimide oligomers are synthesized and end-capped with a phenylethynyl-containing compound, such as 4-phenylethynylphthalic anhydride (B1165640) (PEPA), which serves a role analogous to how this compound could function as a reactive end group. cmu.edu

The phenylethynyl end-caps provide a latent reactive site. During a thermal curing process, typically at temperatures above 350°C, these groups undergo a complex series of reactions, including cyclization and crosslinking, without the evolution of volatile byproducts. nist.govuni-bayreuth.de This process transforms the processable, lower molecular weight oligomers into a highly cross-linked, three-dimensional network. The resulting thermoset polyimide exhibits a significantly enhanced glass transition temperature (Tg), superior thermal and oxidative stability, and excellent mechanical properties compared to conventional linear polyimides. cmu.edunist.gov This advanced polymerization route allows for resins with low melt viscosities, making them suitable for cost-effective fabrication techniques like resin transfer molding (RTM). cmu.edu For instance, a cured polyimide end-capped with phenylethynyl groups can achieve a Tg of 362°C and a decomposition temperature of 550°C, surpassing the performance of traditional polyimides like PMR-15. nist.gov

Table 2: Comparison of a Phenylethynyl-Terminated Polyimide with Conventional Resins

| Property | Phenylethynyl-Terminated Polyimide (TriA X) | Conventional Polyimide (PMR-15) |

|---|---|---|

| Glass Transition Temperature (Tg) | 362 °C | 341 °C |

| Decomposition Temperature (Td) | 550 °C | Not specified |

| Toughness / Ductility (at 23°C) | 15.1% | Lower |

| Processability | Lower melt viscosity | Higher melt viscosity |

Data highlights the superior properties of polyimides developed using phenylethynyl end-capping technology. nist.gov

Optoelectronic Materials Research

The inherent electronic properties of the pyridine (B92270) ring make this compound and its derivatives attractive candidates for research in optoelectronic materials. The electron-deficient nature of the pyridine nucleus is particularly beneficial for applications requiring efficient electron transport or charge separation.

Organic Light-Emitting Diodes (OLEDs) Emitter Development Based on Pyridine Ligands

Pyridine-containing compounds are widely utilized in the development of materials for organic light-emitting diodes (OLEDs). The electron-deficient pyridine ring, when incorporated into organic molecules, can impart high electron mobility, making these materials suitable for use as electron-transport layers (ETLs) or as hosts for phosphorescent emitters. rsc.org The strategic placement of pyridine moieties within a molecule helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating smoother electron injection from the cathode. rsc.org

Table 3: Performance of OLEDs Utilizing Pyridine-Based Emitters/Dopants

| Pyridine Compound Type | Role | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de L'Eclairage (CIE) Coordinates |

|---|---|---|---|---|

| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Emissive Layer | Sky-Blue | 6.0% | (0.18, 0.34) |

| Spiro[fluorene-indeno]pyridine derivative | Dopant | Blue | 4.46% | (0.18, 0.30) |

| Copper(I) Iodide with mCPy ligand | Emissive Layer | Green | 4.4% | Not specified |

Performance data for various OLEDs incorporating pyridine-based functional materials. nih.govuni-bayreuth.de

Dye-Sensitized Solar Cells (DSSCs) Sensitizers Utilizing Pyridyl-Fluorene Chromophores

In the field of photovoltaics, organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs) are often designed with a donor-π-bridge-acceptor (D-π-A) architecture. This structure facilitates efficient intramolecular charge transfer upon photoexcitation, which is essential for injecting electrons into the semiconductor (e.g., TiO₂) conduction band.

Pyridyl-fluorene chromophores are a promising class of materials for this application. In this design, a fluorene (B118485) unit can act as part of the π-conjugated bridge, while an electron-donating group (like a diphenylamine) serves as the donor. The pyridine moiety, being electron-accepting, can function as the acceptor or anchoring group to the TiO₂ surface. A structure closely related to a pyridyl-fluorene system, N,N-diphenyl-7-[2-(4-pyridinyl)ethenyl]-9,9-didecyl-fluorene-2-amine, has been synthesized and studied. In this molecule, the diphenylamine (B1679370) is the donor, the fluorene and ethenyl groups form the π-bridge, and the pyridine ring is the electron acceptor. This D-π-A structure is designed to promote the flow of electrons from the donor to the acceptor upon absorbing light, enabling the photovoltaic effect. The development of such chromophores is key to creating more efficient and stable organic sensitizers for the next generation of solar cells.

Sensing and Analytical Applications

The unique chemical properties of the pyridine moiety, particularly the basicity of the nitrogen atom, have led to the development of a variety of sensing and analytical tools. Derivatives of pyridine are frequently incorporated into larger molecular frameworks to create probes and indicators for various chemical species and environmental parameters.

pH Sensing Probes and Indicators Derived from Pyridine Scaffolds

The ability of the pyridine nitrogen to be protonated and deprotonated in response to changes in pH makes it a valuable component in the design of pH sensors. This property can be harnessed to induce changes in the photophysical properties of a molecule, such as fluorescence or color, providing a measurable signal corresponding to a specific pH range.

Conjugated polymers incorporating pyridine rings have been investigated as pH-responsive fluorescent chemical sensors. For instance, poly(p-pyridinium phenylene ethynylene)s (PPyPE) have demonstrated changes in their optical properties upon protonation and deprotonation. nih.govresearchgate.net The fluorescence intensity of such polymers can decrease and exhibit a red-shift upon the addition of an acid, with the process being reversible upon the addition of a base. nih.gov This reusable nature makes them effective for pH sensing applications. nih.gov

Small-molecule fluorescent probes based on pyridine have also been developed. These sensors often rely on the principle that the protonation state of the pyridine nitrogen can alter the electronic characteristics of the molecule, thereby affecting its fluorescence. For example, 2-aryl-3-(organylethynyl)pyridine derivatives have been synthesized and their photophysical properties studied, suggesting their potential as optical sensors. mdpi.com

While direct studies on this compound for pH sensing are not prevalent, its structure, which combines a pyridine ring with a conjugated phenylethenyl group, suggests potential for such applications. The electronic communication between the phenyl ring and the pyridine ring could influence the pKa of the pyridine nitrogen and potentially lead to distinct changes in its UV-Vis absorption or fluorescence spectrum upon protonation.

Below is a table summarizing the types of pyridine-based pH sensors and their general characteristics.

| Sensor Type | Principle of Operation | Typical Signal Change | Potential Advantages |

| Conjugated Polymers with Pyridine Units nih.gov | Protonation/deprotonation of pyridine nitrogen along the polymer backbone alters the electronic structure. | Changes in fluorescence intensity and wavelength. | High sensitivity due to signal amplification along the polymer chain. |

| Small-Molecule Pyridine-Based Probes mdpi.comnih.gov | Modification of intramolecular charge transfer (ICT) or other photophysical processes upon pyridine protonation. | Shift in absorption or emission spectra (colorimetric or fluorometric). | Tunable properties through synthetic modification. |

| Lanthanide(III) Complexes with Pyridyl Ligands nih.gov | The coordination environment of the lanthanide ion is altered by the protonation state of the pyridyl ligand. | Changes in the paramagnetically-shifted NMR signals. | Suitability for in vivo pH mapping using magnetic resonance spectroscopy. |

Intermediates in Organic Synthesis for Advanced Materials

The pyridine ring is a fundamental building block in organic synthesis, providing access to a wide array of more complex molecular architectures. Its derivatives, including this compound, can serve as versatile intermediates in the construction of advanced materials with tailored electronic, optical, and structural properties.

Precursors for Polycyclic Aromatic Hydrocarbons and Complex Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest in materials science due to their unique electronic properties. While PAHs are typically composed of only carbon and hydrogen, the incorporation of heteroatoms, such as nitrogen from a pyridine ring, can modulate their properties for specific applications.

Various synthetic methodologies have been developed for the construction of PAHs and related complex heterocycles. Palladium-catalyzed annulation reactions, for example, represent a powerful tool for the synthesis of PAHs from smaller aromatic fragments. researchgate.netrsc.org These methods could potentially be adapted to use vinyl-substituted pyridines like this compound as one of the building blocks, leading to the formation of nitrogen-containing PAHs (aza-PAHs).

The synthesis of complex heterocycles often involves multi-step reaction sequences where substituted pyridines can act as key intermediates. One-pot methodologies, such as the Bohlmann-Rahtz pyridine synthesis, allow for the efficient construction of polysubstituted pyridines which can then be further elaborated into more complex structures. core.ac.uk The vinyl group in this compound offers a reactive handle for various organic transformations, including cycloaddition reactions, which could be employed to build fused ring systems.

The table below outlines some general synthetic strategies where a vinylpyridine derivative could potentially be utilized as a precursor.

| Synthetic Target | General Synthetic Strategy | Potential Role of a Vinylpyridine Derivative | Resulting Structural Motif |

| Nitrogen-Containing Polycyclic Aromatic Hydrocarbons | Palladium-catalyzed cross-coupling and annulation reactions. researchgate.netrsc.org | As a coupling partner providing a pyridine ring fused to other aromatic systems. | Aza-PAHs with modified electronic and photophysical properties. |

| Complex Fused Heterocycles | Diels-Alder and other cycloaddition reactions. | The vinyl group can act as a dienophile or part of a diene system to construct new rings onto the pyridine scaffold. | Polycyclic systems containing a pyridine nucleus. |

| Polysubstituted Pyridines and Bipyridines | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). mdpi.comorganic-chemistry.org | The vinyl group can undergo coupling reactions, or the pyridine ring can be functionalized prior to polymerization or further reaction. | Building blocks for ligands, polymers, and functional materials. |

| Macrocyclic Architectures | Stepwise synthesis involving the formation of larger rings from smaller heterocyclic precursors. mdpi.com | As a component in the formation of macrocycles containing both pyridine and other heterocyclic units. | Host-guest systems, sensors, and catalysts. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The future of synthesizing and modifying molecules like 3-(1-Phenylethenyl)pyridine hinges on the creation of more efficient and selective catalytic systems. Research is moving beyond traditional methods toward advanced transition-metal catalysis and photocatalysis that offer milder conditions and greater control over molecular architecture. nih.gov A primary focus is on direct C-H functionalization, an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.govingentaconnect.com

Recent breakthroughs have highlighted the utility of various transition metals for activating the typically inert C-H bonds of pyridine (B92270) rings. nih.gov Rhodium(III) and Ruthenium(II) catalysts, for example, have proven effective in the oxidative annulation of acrylamides and alkynes to form substituted pyridones, demonstrating high chemo- and regioselectivity. acs.orgnih.gov These methods allow for the construction of complex pyridine cores under relatively mild conditions. nih.gov The development of catalysts that can selectively target specific positions on the pyridine ring (e.g., C4 functionalization) remains a significant challenge and a key area of research. nih.gov Overcoming the directing influence of the ring nitrogen is crucial for accessing a wider range of structural isomers. nih.govchemrxiv.org

Furthermore, photochemical and organocatalytic methods are emerging as powerful alternatives. acs.org These approaches can generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel coupling reactions that offer different selectivity compared to classical methods. acs.org The development of catalysts that can perform multiple tasks in a single reaction, such as acting as a Brønsted acid, a single electron transfer agent, and a hydrogen atom abstractor, represents a frontier in efficient chemical synthesis. acs.org

| Catalyst System | Reaction Type | Target Application/Advantage |

| Rhodium(III) / Ruthenium(II) | Oxidative Annulation, C-H Activation | Synthesis of highly substituted pyridines and pyridones with improved substrate scope and milder conditions. acs.orgnih.govacs.org |

| Palladium(II) | Dehydrogenative Heck Coupling | Direct C-C bond formation on pyridine rings, though often requiring strong oxidants. acs.org |

| Iridium / Rhodium Pincer Complexes | C-H Borylation / Halogenation | Streamlined, directing-group-free synthesis of functionalized pyridines. nih.gov |

| Photocatalysts / Organocatalysts | Radical Functionalization via Pyridinyl Radicals | New pathways for C-H functionalization with distinct regioselectivity, often under mild, light-driven conditions. nih.govacs.org |

| Nickel-based Catalysts | Enantioselective Diboration | Creation of chiral piperidine (B6355638) derivatives from dihydropyridines. acs.org |

Exploration of New Polymer Architectures with Tailored Functionalities

The incorporation of the this compound moiety into polymer chains is a promising avenue for creating advanced materials with bespoke properties. The pyridine ring can impart a range of functionalities, including charge-transport capabilities, ion-sensing, and altered solubility, while the phenylethenyl group provides a polymerizable unit analogous to styrene (B11656). mdpi.comdntb.gov.ua

Future research will likely focus on designing conjugated polymers where the pyridine unit is integrated into the polymer backbone. rsc.orgresearchgate.net Such materials are candidates for electronic devices due to their potential as p- and n-type dopable materials with low bandgaps. researchgate.net The position of the nitrogen atom and substituents on the pyridine ring can precisely tune the frontier energy levels (HOMO/LUMO), making these polymers suitable as electron-transporting materials (ETMs) or hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org

Another area of exploration is the synthesis of graft copolymers and polymer-supported ligands. mdpi.comacs.org Grafting pyridine-containing units onto polymer backbones, such as poly(styrene-maleic acid), can produce materials with enhanced thermal stability, solubility, and strong fluorescence, making them suitable for sensor applications. mdpi.com Additionally, immobilizing pyridine-based ligands onto a polymer support facilitates their use in catalysis, allowing for easy recovery and reuse of the catalyst while maintaining high reactivity in reactions like C(sp3)–H activation. acs.org

| Polymer Architecture | Key Functionality | Potential Application |

| Conjugated Polymers | Charge Transport (p- and n-type doping) | Organic electronics, OLEDs, perovskite solar cells. researchgate.netrsc.org |

| Graft Copolymers | Enhanced Fluorescence, Antimicrobial Properties | Chemical sensors, antimicrobial agents. mdpi.com |

| Polymer-Supported Ligands | Catalyst Immobilization and Recovery | Heterogeneous catalysis, sustainable chemistry. acs.org |

| Pyridine-based Polyurethane-ureas | Tunable Dielectric Properties | Advanced dielectrics, functional elastomers. researchgate.net |

Advanced Computational Modeling for Predictive Material Design and Reaction Discovery

DFT calculations are being employed to investigate reaction mechanisms, such as the cycloaddition reactions involving pyridine derivatives, and to understand the electronic structure of complex catalysts. acs.orgnih.gov For instance, DFT can elucidate the spin-state energetics in transition metal-catalyzed reactions, which is crucial for accurately predicting reaction pathways and identifying turnover-limiting steps. acs.org It is also used to predict the nucleophilicity of substituted pyridines, guiding the design of more effective organocatalysts. ias.ac.in

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidate catalytic cycles (e.g., cycloadditions), understand catalyst selectivity, and predict electronic properties of pyridine derivatives. acs.orgias.ac.innih.gov |

| Machine Learning (ML) | Polymer Property Prediction | Forecast properties (e.g., thermal, electronic) of new polymers based on their molecular structure. techexplorist.commedium.com |

| Genetic Algorithms + ML | De Novo Polymer Design | Systematically evolve and identify novel polymer structures that meet specific, often extreme, performance criteria. tissueandcells.comacs.org |

| Molecular Docking | Bioactive Compound Design | Predict the binding of pyridine derivatives to biological targets (e.g., enzymes) to guide drug discovery. nih.gov |

Integration of this compound with Emerging Technologies in Chemical Science

The unique electronic and structural characteristics of this compound and its derivatives make them highly suitable for integration into a variety of emerging technologies. The pyridine ring serves as a versatile scaffold in functional materials for electronics, sensing, and medicine, while the vinyl group allows for its incorporation into polymeric systems. nih.govresearchgate.net

In the field of organic electronics, pyridine-based materials are being extensively investigated for use in OLEDs and solar cells. rsc.org The electron-deficient nature of the pyridine ring makes it an excellent component for electron-transporting materials. rsc.org When combined with electron-donating moieties like pyrene, pyridine derivatives can function as highly effective hole-transporting materials, leading to OLED devices with high efficiency and reduced performance roll-off. acs.orgnih.gov The ability to tune the electronic properties by modifying substituents on the pyridine ring allows for the precise design of materials that match the energy levels required for efficient device operation. rsc.orgacs.org

Furthermore, pyridine-containing conjugated polymers are being developed as highly sensitive and selective chemosensors. rsc.org The nitrogen atom in the pyridine ring can coordinate with metal ions, and this interaction can be designed to trigger a change in the polymer's fluorescence or absorption spectrum. This principle has been used to create sensors capable of detecting specific metal ions, such as palladium, with very low detection limits. rsc.org The versatility of the pyridine scaffold also extends to agrochemicals and pharmaceuticals, where it is a ubiquitous structural motif found in numerous active compounds. nih.govresearchgate.net

| Technology Area | Role of Pyridine Derivative | Example Application |

| Organic Electronics | Electron/Hole Transporting Material | High-efficiency, stable Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. rsc.orgrsc.orgnih.gov |

| Chemical Sensing | Ion-Selective Ligand in Conjugated Polymers | Fluorescent sensors for the detection of heavy metal ions (e.g., Pd²⁺) in aqueous solutions. rsc.org |

| Agrochemicals | Core Bioactive Scaffold | Development of novel fungicides, insecticides, and herbicides. researchgate.net |

| Medicinal Chemistry | Pharmacophore | Design of new therapeutic agents, including anticoagulants and anticancer agents. nih.govnih.govmdpi.com |

| Dye-Sensitized Solar Cells | Electrolyte Additive | Modulation of charge transfer resistance and dye regeneration rates to influence photocurrent. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-(1-Phenylethenyl)pyridine derivatives?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the phenylethenyl group at the pyridine's 3-position. Friedel-Crafts alkylation may also be employed using Lewis acids (e.g., AlCl₃ or ZnCl₂) to stabilize carbocation intermediates . Chloromethylation, as seen in 3-(Chloromethyl)-5-phenylpyridine synthesis, can be adapted by substituting formaldehyde with styrene derivatives under controlled conditions. Purification often requires column chromatography or recrystallization to isolate the target compound .

Q. How is the structure of this compound derivatives validated experimentally?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., vinyl protons at δ 5–7 ppm and pyridine aromatic protons). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and substituent orientation, as demonstrated in related pyridine derivatives . FT-IR can verify functional groups like C=C stretching (~1600 cm⁻¹) .

Q. What safety precautions are critical when handling reactive intermediates in this compound synthesis?

- Methodological Answer : Use gloveboxes or fume hoods for air-sensitive steps (e.g., Grignard reactions). Wear nitrile gloves , safety goggles, and flame-resistant lab coats. Chloromethyl intermediates (e.g., 3-(Chloromethyl)-5-phenylpyridine) require strict moisture control to avoid HCl release . Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and consulting a physician immediately .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice . Electron-donating groups (e.g., -OCH₃) at specific positions direct electrophiles to meta/para sites. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts enhance selectivity in allylidene derivatives by modulating electron density . Computational tools (DFT) predict reactive sites, guiding experimental design .

Q. What strategies mitigate data contradictions in reaction yield optimization for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Systematic Design of Experiments (DoE) can identify optimal conditions. For instance, in chloromethylation, higher ZnCl₂ concentrations (20–30 mol%) improve yields but may increase side products; GC-MS monitors by-products like dichloromethane adducts . Reproducibility requires strict control of humidity and temperature (±2°C) .

Q. How do substituents on the phenylethenyl group influence bioactivity in drug discovery applications?

- Methodological Answer : Hydrophobic substituents (e.g., -CF₃) enhance blood-brain barrier penetration for CNS targets, while electron-withdrawing groups (e.g., -NO₂) increase binding to enzymes like kinases. SAR studies on nicotine N-oxides (structurally analogous) show that methyl groups at the pyrrolidinyl position boost receptor affinity . Molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) validate these effects .

Q. What advanced techniques resolve stereochemical ambiguities in chiral this compound derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Vibrational Circular Dichroism (VCD) provides absolute configuration data, while NOESY NMR identifies spatial proximity of substituents. For example, cis/trans isomers in nicotine N-oxides were resolved using X-ray crystallography .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Pyridine Derivatives

Q. Table 2: Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.